molecular formula C18H18O3 B1613458 3'-Carboethoxy-3-phenylpropiophenone CAS No. 898764-12-0

3'-Carboethoxy-3-phenylpropiophenone

Cat. No.: B1613458
CAS No.: 898764-12-0
M. Wt: 282.3 g/mol
InChI Key: QQJBVNLCYPPKSP-UHFFFAOYSA-N
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Description

3'-Carboethoxy-3-phenylpropiophenone is a chemical compound with the molecular formula C18H18O3. It is a white crystalline powder with a sweet, floral odor and is commonly used in the fragrance industry.

Scientific Research Applications

3'-Carboethoxy-3-phenylpropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use it to study biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of fragrances and flavoring agents

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid and toxic to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . The safety and hazards of Ethyl 3-(3-phenylpropanoyl)benzoate specifically are not detailed in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

3'-Carboethoxy-3-phenylpropiophenone can be synthesized through various organic synthesis procedures. One common method involves the condensation of ethyl acetate with ethyl benzoate using sodium ethoxide as a catalyst . The reaction typically requires heating and refluxing for several hours to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3'-Carboethoxy-3-phenylpropiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar in structure but lacks the phenylpropanoyl group.

    Ethyl 4-(3-phenylpropyl)benzoate: Another ester with a similar backbone but different substituents

Uniqueness

3'-Carboethoxy-3-phenylpropiophenone is unique due to its specific structural features, which confer distinct chemical and physical properties. Its sweet, floral odor makes it particularly valuable in the fragrance industry, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl 3-(3-phenylpropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-21-18(20)16-10-6-9-15(13-16)17(19)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJBVNLCYPPKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643971
Record name Ethyl 3-(3-phenylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-12-0
Record name Ethyl 3-(3-phenylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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